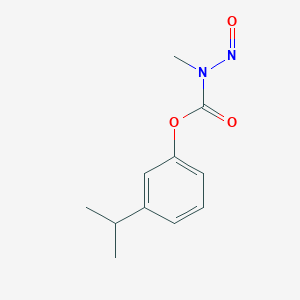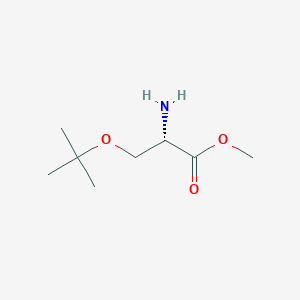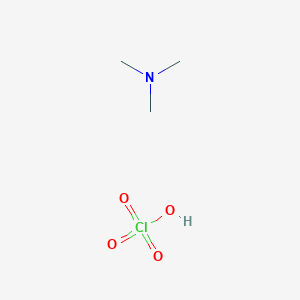![molecular formula C21H19NO5 B100469 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one CAS No. 15358-01-7](/img/structure/B100469.png)
10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one, also known as ETDQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. ETDQ belongs to the class of dibenzoquinoline derivatives, which have been found to have various biological activities.
作用機序
The mechanism of action of 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one is not fully understood, but it has been proposed that it inhibits the activity of certain enzymes and signaling pathways involved in the growth and survival of cells. 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has been found to have antimicrobial properties, making it effective against a wide range of bacterial and fungal infections.
実験室実験の利点と制限
One advantage of using 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one in lab experiments is its potential therapeutic properties, making it a promising candidate for the development of new drugs. Additionally, 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one in lab experiments is its potential toxicity, as it has been found to be cytotoxic at high concentrations.
将来の方向性
There are several future directions for research on 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one. One area of research could focus on the development of new drugs based on the structure of 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one, with the aim of improving its therapeutic properties and reducing its toxicity. Another area of research could focus on the mechanism of action of 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one, with the aim of understanding its biological activities at the molecular level. Additionally, further studies could be conducted to investigate the potential use of 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one in the treatment of infectious diseases, such as bacterial and fungal infections.
合成法
The synthesis of 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one involves the condensation of 2-ethoxy-1-naphthylamine and 2,3,4-trimethoxybenzaldehyde in the presence of acetic anhydride and sulfuric acid. The reaction is carried out at a temperature of 100°C for several hours, followed by the addition of water to the reaction mixture. The crude product is then purified by recrystallization to obtain pure 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one.
科学的研究の応用
10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has also been studied for its potential use in the treatment of inflammatory diseases, such as arthritis, as it has been found to inhibit the production of inflammatory cytokines. Additionally, 10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
特性
CAS番号 |
15358-01-7 |
|---|---|
製品名 |
10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one |
分子式 |
C21H19NO5 |
分子量 |
365.4 g/mol |
IUPAC名 |
4-ethoxy-5,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one |
InChI |
InChI=1S/C21H19NO5/c1-5-27-15-9-12-13(10-14(15)24-2)20(23)19-17-11(6-7-22-19)8-16(25-3)21(26-4)18(12)17/h6-10H,5H2,1-4H3 |
InChIキー |
ANPHOVYHXGXALX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)C3=C4C(=CC(=C3OC)OC)C=CN=C4C2=O)OC |
正規SMILES |
CCOC1=C(C=C2C(=C1)C3=C4C(=CC(=C3OC)OC)C=CN=C4C2=O)OC |
同義語 |
10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



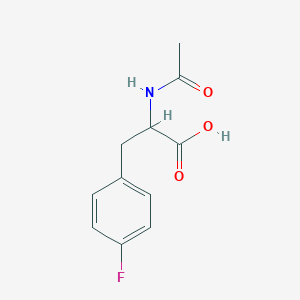
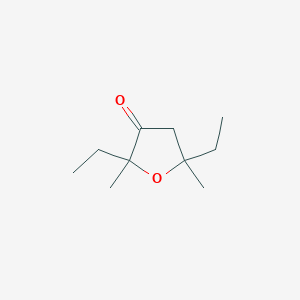
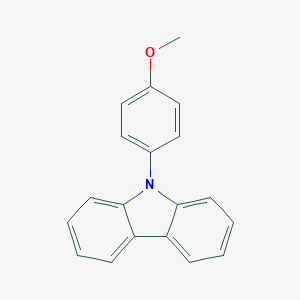

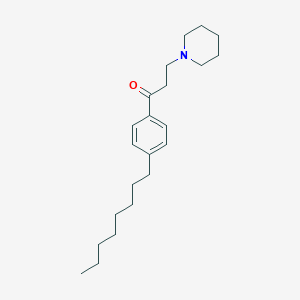
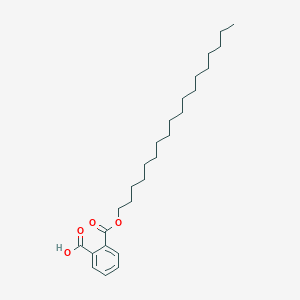
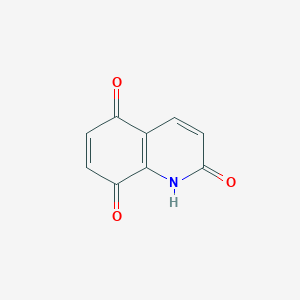
![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)
